1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Description

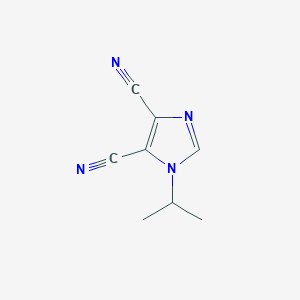

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a nitrogen-rich heterocyclic compound characterized by an imidazole core substituted with two cyano groups at positions 4 and 5 and an isopropyl group at the N-1 position. This compound belongs to a broader class of imidazole dicarbonitriles, which are valued in materials science, pharmaceuticals, and supramolecular chemistry due to their high thermal stability, hydrogen-bonding capacity, and synthetic versatility .

Properties

IUPAC Name |

1-propan-2-ylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6(2)12-5-11-7(3-9)8(12)4-10/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXZFFJOWGQWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation at the N1 Position

The alkylation of dimethyl 1H-imidazole-4,5-dicarboxylate with isopropyl bromide serves as the foundational step in this route. Conducted in N,N-dimethylformamide (DMF) with potassium carbonate as a base, the reaction proceeds via nucleophilic substitution at the imidazole’s N1 position. Optimal conditions involve heating the mixture to 50–120°C for 3–24 hours , achieving yields comparable to analogous alkylations described in patent US10435376B2. For instance, the use of 1-bromopentane under these conditions yielded 44% after amidation, suggesting similar efficiency for isopropyl derivatives.

Table 1: Alkylation Conditions and Outcomes

Amidation and Dehydration to Nitriles

Direct N1-Alkylation of 4,5-Dicyanoimidazole

Substrate Accessibility and Reactivity Challenges

4,5-Dicyanoimidazole, though less commonly reported, offers a streamlined precursor for direct alkylation. Its synthesis, however, requires cyanation of imidazole-4,5-dicarboxylic acid derivatives—a process involving copper(I) cyanide or trimethylsilyl cyanide under high-temperature conditions. Once synthesized, N1-alkylation with isopropyl bromide faces challenges due to the imidazole ring’s reduced basicity.

Optimization of Alkylation Conditions

Successful alkylation necessitates polar aprotic solvents (e.g., DMF or acetonitrile) and strong bases such as sodium hydride (NaH) to deprotonate the N1 position. Reaction temperatures of 80–100°C over 12–48 hours are critical to overcome kinetic barriers, as demonstrated in studies of structurally related imidazole 3-oxides.

Table 2: Direct Alkylation Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | DMF/MeCN | |

| Base | NaH (1.2–2 eq) | |

| Temperature | 80–100°C | |

| Reaction Time | 12–48 hours | |

| Yield (Analogous Rxn) | 50–60% (benzyl derivatives) |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The dimethyl dicarboxylate route provides higher functional group tolerance and scalability, as evidenced by its adaptation in industrial-scale syntheses. However, its multi-step nature (alkylation → amidation → dehydration) introduces cumulative yield losses. In contrast, the direct alkylation route minimizes steps but struggles with precursor availability and harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives .

Scientific Research Applications

Scientific Research Applications

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile has diverse applications across scientific disciplines:

Chemistry

- Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitution reactions that can lead to novel derivatives with enhanced properties.

Biology

- Biological Activity Studies: Derivatives of this compound are being investigated for their biological activities, including antimicrobial properties. For instance, certain derivatives have shown promising antibacterial activity against Gram-positive bacteria .

Medicine

- Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent. Compounds derived from imidazole frameworks have been linked to anticancer activities and may serve as inhibitors for specific enzymes involved in disease progression .

Case Study 1: Anticoccidial Agents

A study highlighted the synthesis of imidazole derivatives as potential anticoccidial agents. The research focused on evaluating the efficacy of these compounds against parasitic diseases in poultry, demonstrating the therapeutic promise of imidazole derivatives in veterinary medicine .

Case Study 2: Cytotoxic Activity

Another investigation explored the cytotoxic effects of various imidazole derivatives in cancer cell lines. The results indicated that specific derivatives exhibited significant cell growth inhibition, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The physicochemical and functional properties of imidazole dicarbonitriles are highly dependent on substituents at the N-1 position and other sites. Key analogs include:

Key Observations :

Physical and Thermal Properties

Crystallographic Behavior

- Hydrogen-Bonding Networks: The isopropyl derivative forms a cocrystal with methanol (2:3 ratio), stabilized by N–H···O and O–H···N interactions. In contrast, phenyl-substituted analogs prioritize π-π stacking over hydrogen bonding .

- Thermal Stability : Cocrystals of the isopropyl derivative decompose above 200°C, outperforming methyl analogs in thermal resilience .

Biological Activity

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound is characterized by its unique isopropyl group, which enhances its chemical properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈N₄ and a molecular weight of 176.19 g/mol. The presence of two cyano groups at the 4 and 5 positions of the imidazole ring contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, studies involving related compounds have shown that they can induce apoptosis in cancer cell lines such as HeLa and MCF-7 through mechanisms including:

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest in the G0/G1 phase, inhibiting cell proliferation.

- Induction of Apoptosis : The activation of caspases and subsequent DNA fragmentation have been observed in treated cancer cells .

Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that compounds similar to this compound may exhibit activity against various pathogens through:

- Inhibition of Biofilm Formation : Some derivatives have demonstrated the ability to prevent biofilm formation in bacteria like Staphylococcus aureus.

- Cytotoxicity Against Pathogens : Evaluation of related compounds has shown promising results in inhibiting bacterial growth with low minimum inhibitory concentrations (MICs) .

Case Study 1: Anticancer Evaluation

A study evaluated a series of imidazole derivatives for their cytotoxic effects on HeLa cells. The most active compound exhibited an IC50 value indicating significant potency against cancer cells. The mechanism was linked to increased ROS production and mitochondrial dysfunction, leading to apoptosis .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of imidazole derivatives. The results indicated that certain compounds showed excellent inhibition against pathogenic bacteria with MIC values significantly lower than standard antibiotics. The study highlighted the potential of these compounds as alternative antimicrobial agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-isopropyl-1H-imidazole-4,5-dicarbonitrile, and how do reaction conditions influence yield?

- The compound can be synthesized via cyclization reactions involving imidazole precursors and nitrile groups. Key steps include the use of catalysts like piperidine and optimized conditions (e.g., reflux in ethanol at 80°C) to achieve yields up to 63% . Variations in substituents (e.g., isopropyl groups) may require adjustments in reaction time, temperature, or solvent polarity to prevent side reactions. Characterization typically involves , IR spectroscopy, and melting point analysis to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- is critical for identifying proton environments, particularly the imidazole ring protons and isopropyl group splitting patterns. IR spectroscopy confirms nitrile stretches (C≡N) near 2200–2250 cm. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric consistency .

Q. How can researchers validate the purity of this compound during synthesis?

- Purity is assessed via HPLC with UV detection (λ = 254 nm) or TLC using silica gel plates. Impurities such as unreacted precursors or byproducts (e.g., des-cyano derivatives) are monitored. Recrystallization from ethanol or ethyl acetate is commonly employed for purification .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELXL and WinGX enable refinement of anisotropic displacement parameters and hydrogen-bonding networks. For example, Etter’s graph-set analysis can decode hydrogen-bonding motifs in crystal packing, which are critical for understanding solubility and stability .

Q. How do computational models predict the bioactivity of this compound as a receptor agonist?

- Molecular docking studies using homology models (e.g., adenosine A receptor) reveal binding modes. The dicarbonitrile core interacts with hydrophobic pockets, while the isopropyl group may enhance ligand-receptor affinity via steric effects. Partial vs. full agonist behavior (e.g., EC values ranging from 9–350 nM) can be rationalized by substituent-induced conformational changes in the receptor .

Q. What methodologies address contradictions in pharmacological data, such as varying agonist efficacy across analogs?

- Systematic SAR studies are essential. For example, replacing the isopropyl group with cyclopropylmethoxy in analogs can alter selectivity between adenosine receptor subtypes. Dose-response assays and radioligand binding experiments (e.g., using -BAY60-6583) quantify potency and resolve discrepancies in partial/full agonist profiles .

Q. How do hydrogen-bonding patterns in crystalline forms impact material properties?

- Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like or . These patterns influence melting points, hygroscopicity, and dissolution rates. For instance, strong N–H···N bonds in imidazole derivatives correlate with thermal stability up to 290°C .

Methodological Notes

- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. calcium mobilization) and ensure consistent cell lines/expression systems .

- Crystallography Workflow : Combine SHELXD for phase solution, SHELXL for refinement, and ORTEP for visualization. Address twinning or disorder using the WinGX suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.